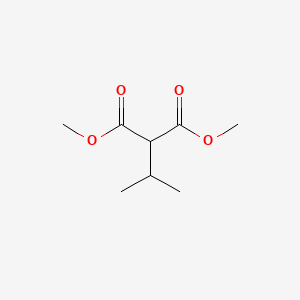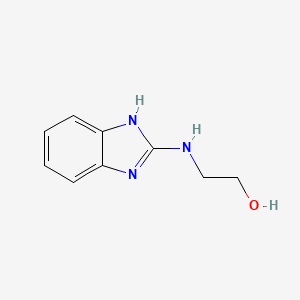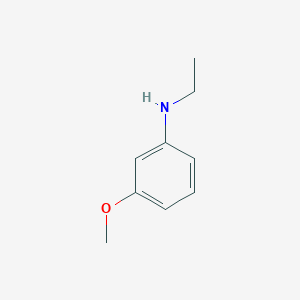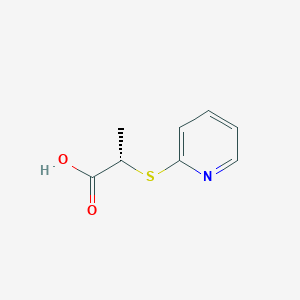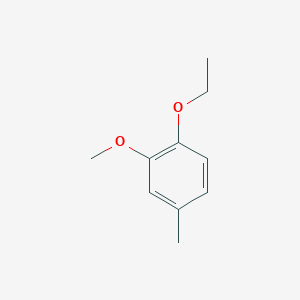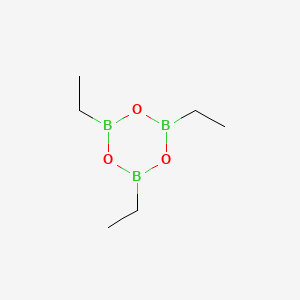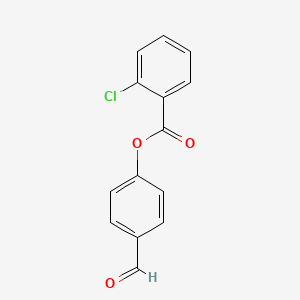![molecular formula C13H15N3 B1330559 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine CAS No. 58314-93-5](/img/structure/B1330559.png)
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a heterocyclic compound with a complex structure that includes both azepine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the azepine ring. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Azepine Ring: This step often involves the reaction of the quinazoline intermediate with appropriate amines or amides under conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline or azepine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.
科学研究应用
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
相似化合物的比较
Similar Compounds
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one: Similar structure but with a ketone group instead of an imine.
6,7,8,9-Tetrahydro-5H-pyrido[2,1-b]quinazolin-12-ylideneamine: Contains a pyridine ring instead of an azepine ring.
2,3-Dihydro-1H-pyrrolo[2,1-b]quinazolin-12-ylideneamine: Features a pyrrolo ring instead of an azepine ring.
Uniqueness
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is unique due to its specific combination of azepine and quinazoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.
属性
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGVEITZMQLIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=N)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311977 |
Source


|
| Record name | MLS003115295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58314-93-5 |
Source


|
| Record name | MLS003115295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
